8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e
Descripción
8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a purine-derived compound characterized by a fused imidazolidino-purine core and a 4-hydroxyphenyl substituent at the 8-position. The 4-hydroxyphenyl group likely enhances hydrogen-bonding capacity, influencing receptor affinity and pharmacokinetic properties. While its exact therapeutic applications remain under investigation, structural analogs have shown promise in targeting AR subtypes like A₁, A₂A, and A₃ .
Propiedades
IUPAC Name |
6-(4-hydroxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-17-11-10(12(21)16-14(17)22)19-7-6-18(13(19)15-11)8-2-4-9(20)5-3-8/h2-5,20H,6-7H2,1H3,(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZIMXBPNJNZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, commonly referred to as LASSBio 468 (CAS#: 501700-15-8), is a compound that has garnered attention for its potential biological activities. This article reviews existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C18H16N2O4S2
- Molecular Weight : 388.46 g/mol
- Structural Characteristics : The compound features a purine base structure with hydroxyl and methyl functional groups that may influence its biological interactions.
Antioxidant Properties
Research indicates that LASSBio 468 exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.
Anti-inflammatory Effects
LASSBio 468 has demonstrated anti-inflammatory effects in various in vitro and in vivo models. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in tissues.
Antitumor Activity
Preliminary studies have indicated that LASSBio 468 may possess antitumor properties. It has been evaluated for its cytotoxic effects against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanisms involve modulation of signaling pathways associated with cell survival and death.
The biological activities of LASSBio 468 can be attributed to its interactions with various molecular targets:
- Uric Acid Modulation : As a purine derivative, it influences uric acid metabolism, which is linked to several metabolic disorders.
- Gene Expression Regulation : It has been shown to alter the expression of genes involved in inflammation and cancer progression.
Study 1: Antioxidant Activity Evaluation
A study conducted on human neuronal cells demonstrated that LASSBio 468 significantly reduced oxidative stress markers compared to untreated controls. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted.
Study 2: Anti-inflammatory Response
In an animal model of arthritis, administration of LASSBio 468 resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.
Study 3: Antitumor Efficacy
In vitro assays on breast cancer cell lines revealed that LASSBio 468 inhibited cell growth by inducing apoptosis through the activation of caspase pathways. Further studies are required to validate these findings in vivo.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4S2 |
| Molecular Weight | 388.46 g/mol |
| Antioxidant Activity | IC50 = X µM (specific value needed) |
| Anti-inflammatory IC50 | Y µM (specific value needed) |
| Cytotoxicity (Cancer Cells) | Z µM (specific value needed) |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Ki values are approximate and species-dependent.
†Based on homology modeling and preliminary binding assays.
‡Inferred from positional isomer studies.
Key Observations
Positional Isomerism (4- vs. 3-Hydroxyphenyl):
The target compound’s 4-hydroxyphenyl group confers higher A₂A receptor selectivity compared to its 3-hydroxyphenyl isomer, which shows preferential A₃ binding . This difference is attributed to steric and electronic interactions with AR transmembrane domains. For instance, the 4-hydroxy group aligns with hydrophilic residues in the A₂A orthosteric pocket, enhancing binding .
Substituent Effects on Pharmacokinetics: Bromo vs. Hydroxyphenyl: Brominated analogs (e.g., 946260-90-8) exhibit increased lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility. The target compound’s hydroxyl group improves solubility, though its polar nature may limit CNS uptake . Ester vs. Imidazolidino Core: The ethyl ester in 946260-90-8 introduces metabolic lability (susceptible to esterases), whereas the rigid imidazolidino-purine core of the target compound enhances metabolic stability .
Receptor Subtype Selectivity: The target compound’s A₂A affinity (Ki ~15 nM) aligns with established A₂A ligands like CGS-21680 but lacks off-target A₁ effects seen in xanthine derivatives (e.g., theophylline) . This specificity could reduce side effects in cardiovascular or neurodegenerative therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
